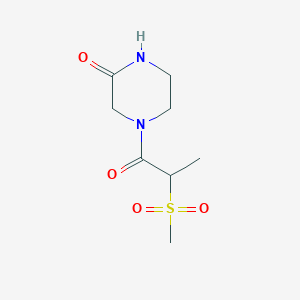
4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one is a chemical compound with the molecular formula C8H14N2O4S and a molecular weight of 234.27 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one typically involves the reaction of piperazine with 2-(methylsulfonyl)propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazin-2-one derivatives.
Scientific Research Applications
4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
Piperazin-2-one: A closely related compound with similar structural features.
Morpholin-2-one: Another heterocyclic compound with a similar ring structure but containing an oxygen atom instead of a nitrogen atom
Uniqueness
4-(2-(Methylsulfonyl)propanoyl)piperazin-2-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C8H14N2O4S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-(2-methylsulfonylpropanoyl)piperazin-2-one |
InChI |
InChI=1S/C8H14N2O4S/c1-6(15(2,13)14)8(12)10-4-3-9-7(11)5-10/h6H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
LSCWSZIOISYMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















